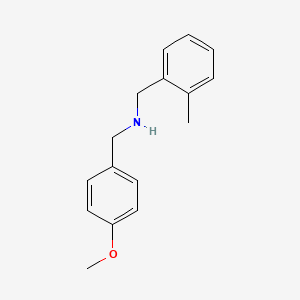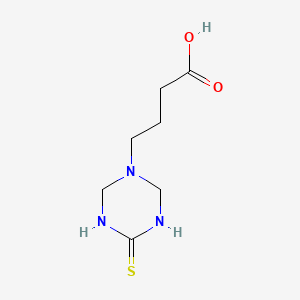
3'-氨基-联苯-2-腈
描述
“3’-Amino-biphenyl-2-carbonitrile” is an organic compound with the molecular formula C13H10N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of compounds similar to “3’-Amino-biphenyl-2-carbonitrile” has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .
Molecular Structure Analysis
The molecular structure of “3’-Amino-biphenyl-2-carbonitrile” consists of two benzene rings linked together with an amino group (NH2) attached to one ring and a nitrile group (CN) attached to the other .
科学研究应用
Pharmacology: Anticancer Applications
3’-Amino-biphenyl-2-carbonitrile has been explored for its potential in anticancer pharmacology. It’s been involved in the synthesis of compounds with cytotoxic activity against various human cancer cell lines . The compound’s ability to interact with cancer cells makes it a valuable asset in the development of new chemotherapeutic agents.
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, 3’-Amino-biphenyl-2-carbonitrile serves as a versatile building block. It’s used in reactions like Suzuki–Miyaura coupling, which is crucial for creating complex organic molecules . This application is fundamental in the synthesis of various drugs and organic materials.
Medicinal Chemistry: Drug Development
The biphenyl structure of 3’-Amino-biphenyl-2-carbonitrile is significant in medicinal chemistry. It’s a part of the structural moiety for a range of compounds with pharmacological activities, including drugs that exhibit anti-inflammatory, antimicrobial, and antimalarial properties .
Material Science: Organic Semiconductors
In material science, derivatives of 3’-Amino-biphenyl-2-carbonitrile are used in the development of organic semiconductors. These materials are essential for creating organic light-emitting diodes (OLEDs) and other electronic devices .
Analytical Chemistry: Fluorescent Sensors
The compound’s derivatives have been proposed as fluorescent sensors for monitoring polymerization processes. This application is particularly useful in the field of analytical chemistry, where precise monitoring of reactions is crucial .
Biochemistry: Biological Activity Studies
In biochemistry, 3’-Amino-biphenyl-2-carbonitrile is used in the study of biological activities. Its derivatives are synthesized to explore their potential as biological agents, contributing to the understanding of biochemical processes .
Environmental Applications: Safety and Handling
While not a direct application, understanding the environmental impact and safety measures for handling 3’-Amino-biphenyl-2-carbonitrile is crucial. It’s important to prevent its discharge into the environment and ensure safe disposal .
Industrial Applications: Chemical Manufacturing
Lastly, 3’-Amino-biphenyl-2-carbonitrile finds its use in industrial applications related to chemical manufacturing. It’s a component in the synthesis of various chemicals and intermediates used in larger production processes .
未来方向
Research into compounds similar to “3’-Amino-biphenyl-2-carbonitrile” continues to be an active area of study. For instance, new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored . These compounds have potential applications in various fields, including medicinal chemistry .
作用机制
Target of Action
It is known that similar compounds are often used in the synthesis of pharmaceuticals and other bioactive compounds .
Mode of Action
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Action Environment
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are generally environmentally benign .
属性
IUPAC Name |
2-(3-aminophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJLSLOHVMYBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362662 | |
| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Amino-biphenyl-2-carbonitrile | |
CAS RN |
342613-84-7 | |
| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)



![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)






